molecular formula C21H18N2O3S B12757824 2-Amino-4-(3,4-dimethoxyphenyl)-4H,5H-(1)benzothiopyrano(4,3-b)pyran-3-carbonitrile CAS No. 115091-78-6

2-Amino-4-(3,4-dimethoxyphenyl)-4H,5H-(1)benzothiopyrano(4,3-b)pyran-3-carbonitrile

Cat. No.: B12757824
CAS No.: 115091-78-6
M. Wt: 378.4 g/mol
InChI Key: YHUYNVRNEJNTLL-UHFFFAOYSA-N
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Description

2-Amino-4-(3,4-dimethoxyphenyl)-4H,5H-(1)benzothiopyrano(4,3-b)pyran-3-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain atoms of at least two different elements as members of their rings

Preparation Methods

The synthesis of 2-Amino-4-(3,4-dimethoxyphenyl)-4H,5H-(1)benzothiopyrano(4,3-b)pyran-3-carbonitrile typically involves multi-component reactions (MCRs). These reactions are highly efficient and environmentally friendly, minimizing by-products and impurities. One common synthetic route involves the reaction of malononitrile, aromatic aldehydes, and 1,3-indandione in the presence of metal silicates as catalysts . The reaction conditions, such as solvent choice and catalyst dosage, are optimized to achieve high yields.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

2-Amino-4-(3,4-dimethoxyphenyl)-4H,5H-(1)benzothiopyrano(4,3-b)pyran-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-4-(3,4-dimethoxyphenyl)-4H,5H-(1)benzothiopyrano(4,3-b)pyran-3-carbonitrile involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the specific application and context. Generally, the compound’s structure allows it to interact with various biological molecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

When compared to other similar compounds, 2-Amino-4-(3,4-dimethoxyphenyl)-4H,5H-(1)benzothiopyrano(4,3-b)pyran-3-carbonitrile stands out due to its unique ring structure and functional groups. Similar compounds include:

Properties

CAS No.

115091-78-6

Molecular Formula

C21H18N2O3S

Molecular Weight

378.4 g/mol

IUPAC Name

2-amino-4-(3,4-dimethoxyphenyl)-4,5-dihydrothiochromeno[4,3-b]pyran-3-carbonitrile

InChI

InChI=1S/C21H18N2O3S/c1-24-16-8-7-12(9-17(16)25-2)19-14(10-22)21(23)26-20-13-5-3-4-6-18(13)27-11-15(19)20/h3-9,19H,11,23H2,1-2H3

InChI Key

YHUYNVRNEJNTLL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2C3=C(C4=CC=CC=C4SC3)OC(=C2C#N)N)OC

Origin of Product

United States

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